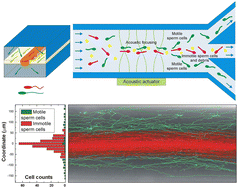Selecting active matter according to motility in an acoustofluidic setup: self-propelled particles and sperm cells†
Soft Matter Pub Date: 2023-10-30 DOI: 10.1039/D3SM01214J
Abstract
Active systems – including sperm cells, living organisms like bacteria, fish, birds, or active soft matter systems like synthetic “microswimmers” – are characterized by motility, i.e., the ability to propel using their own “engine”. Motility is the key feature that distinguishes active systems from passive or externally driven systems. In a large ensemble, motility of individual species can vary in a wide range. Selecting active species according to their motility represents an exciting and challenging problem. We propose a new method for selecting active species based on their motility using an acoustofluidic setup where highly motile species escape from the acoustic trap. This is demonstrated in simulations and in experiments with self-propelled Janus particles and human sperm. The immediate application of this method is selecting highly motile sperm for medically assisted reproduction (MAR). Due to the tunable acoustic trap, the proposed method is more flexible than the existing passive microfluidic methods. The proposed selection method based on motility can also be applied to other active systems that require selecting highly motile species or removing immotile species.


Recommended Literature
- [1] Anode potential controlled mechanism of oxidation of 9,10-dimethylanthracene
- [2] Incorporation of chlorinated analogues of aliphatic amino acids during cell-free protein synthesis†‡
- [3] Novel approach for mono-segmented flow micro-titration with sequential injection using a lab-on-valve system: a model study for the assay of acidity in fruit juices
- [4] Wobble pairs of the HDV ribozyme play specific roles in stabilization of active site dynamics
- [5] Combined experimental/theoretical study of d-glucosamine promoted Ullmann-type C–N coupling catalyzed by copper(i): does amino really count?†
- [6] Phosphonium salt and ZnX2–PPh3 integrated hierarchical POPs: tailorable synthesis and highly efficient cooperative catalysis in CO2 utilization†
- [7] Thin film deposition of GexCyHz by radiolysis of GeH4–C3H8 mixtures
- [8] Back cover
- [9] Brush macromolecules with thermo-sensitive coil backbones and pendant polypeptide side chains: synthesis, self-assembly and functionalization†
- [10] Structure and synthesis of diphyllin

Journal Name:Soft Matter
Research Products
-
CAS no.: 12025-32-0









